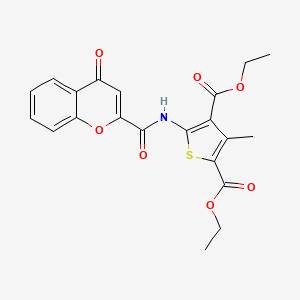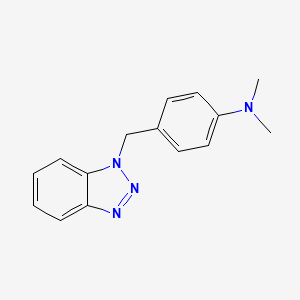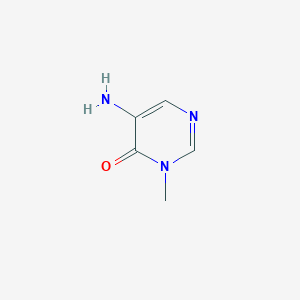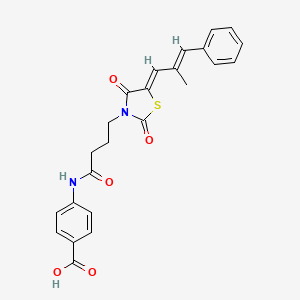![molecular formula C15H14N4OS B2929494 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide CAS No. 2309589-07-7](/img/structure/B2929494.png)
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'MTP' and is a pyrazole-based inhibitor of the protein kinase 'Mps1'. Mps1 is a crucial component in the regulation of cell division, and therefore, MTP has been extensively studied for its potential use in cancer research.
作用機序
MTP exerts its inhibitory effects on Mps1 by binding to the ATP-binding site of the protein kinase. This binding leads to the disruption of the kinase activity of Mps1, which is crucial for the proper regulation of cell division. The inhibition of Mps1 by MTP leads to the activation of the spindle checkpoint, which ultimately leads to the disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects:
MTP has been shown to have significant effects on the biochemical and physiological processes of cancer cells. The inhibition of Mps1 by MTP leads to the activation of the spindle checkpoint, which ultimately leads to the disruption of the cell cycle and eventual cell death. Additionally, MTP has been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells.
実験室実験の利点と制限
MTP has several advantages for lab experiments, primarily due to its potency and specificity for Mps1. MTP has been shown to be a potent inhibitor of Mps1, with an IC50 value of 15 nM. Additionally, MTP has been shown to have high selectivity for Mps1, with minimal effects on other protein kinases. However, MTP has several limitations, primarily due to its poor solubility in aqueous solutions. This limitation can make it challenging to administer MTP in in vivo studies.
将来の方向性
There are several future directions for the study of MTP. One potential direction is the optimization of the synthesis method to improve the solubility of MTP in aqueous solutions. Additionally, the study of MTP in combination with other chemotherapeutic agents could lead to the development of more effective cancer treatments. Finally, the study of MTP in in vivo models could provide valuable insights into its potential use in the clinic.
合成法
The synthesis of MTP involves several steps that require the use of specific reagents and conditions. The first step involves the reaction of 2-methyl-5-thiophen-2-ylpyrazole with 3-bromopyridine-4-carboxylic acid to yield 3-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)pyridine-4-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium chloride to yield MTP.
科学的研究の応用
MTP has been primarily studied for its potential use in cancer research. As mentioned earlier, Mps1 is a crucial component in the regulation of cell division, and its inhibition can lead to the disruption of the cell cycle and eventual cell death. MTP has been shown to be a potent inhibitor of Mps1 and has been studied in various cancer cell lines, including breast, lung, and colon cancer. MTP has also been studied in combination with other chemotherapeutic agents, and the results have shown promising synergistic effects.
特性
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-12(8-13(18-19)14-5-3-7-21-14)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBSFEVAWBLUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)





![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)
